molecular formula C30H19N3O8S B11682012 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11682012
M. Wt: 581.6 g/mol
InChI Key: CXOYRIYHBOBHGP-UHFFFAOYSA-N
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Description

“5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound that features multiple functional groups, including methoxy, nitro, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield benzoic acid derivatives, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological targets in diverse ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and sulfanyl groups are often found in pharmacologically active compounds, indicating possible applications in drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitro and sulfanyl groups.

    5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-METHYLPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a methyl group instead of a nitro group.

Uniqueness

The presence of both nitro and sulfanyl groups in “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from other related molecules.

Properties

Molecular Formula

C30H19N3O8S

Molecular Weight

581.6 g/mol

IUPAC Name

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C30H19N3O8S/c1-39-25-14-23-24(15-26(25)40-2)31-27(41-30(23)36)16-3-12-21-22(13-16)29(35)32(28(21)34)17-4-8-19(9-5-17)42-20-10-6-18(7-11-20)33(37)38/h3-15H,1-2H3

InChI Key

CXOYRIYHBOBHGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-])OC

Origin of Product

United States

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